Gastrin Releasing Peptide, rat
Description
Properties
CAS No. |
119290-92-5 |
|---|---|
Molecular Formula |
C129H203N39O34S2 |
Molecular Weight |
2908.402 |
IUPAC Name |
(2S)-N-[(2S)-1-[1-[(2R,3S)-1-[2-[(2R)-1-[2-[2-[2-[(2R,3S)-1-[(2R)-1-[(2R)-1-[(2R)-1-[(2R)-6-amino-1-[(2R)-1-[(2R)-1-[2-[N-[(2R)-5-carbamimidamido-1-[2-[(2R)-1,3-dihydroxy-1-[(2R)-1-hydroxy-1-[(2S)-1-hydroxy-1-[(2R)-1-hydroxy-1-[(2R)-1-hydroxy-1-[2-hydroxy-2-[(2R)-1-hydroxy-1-[(2R)-1-hydroxy-1-[(2R)-1-hydroxy-1-imino-4-methylsulfanylbutan-2-yl]imino-4-methylpentan-2-yl]imino-3-(1H-imidazol-5-yl)propan-2-yl]iminoethyl]imino-3-methylbutan-2-yl]iminopropan-2-yl]imino-3-(1H-indol-3-yl)propan-2-yl]imino-3-(1H-imidazol-5-yl)propan-2-yl]iminopropan-2-yl]imino-2-hydroxyethyl]imino-1-hydroxypentan-2-yl]-C-hydroxycarbonimidoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]imino-1-hydroxy-4-methylsulfanylbutan-2-yl]imino-1-hydroxyhexan-2-yl]imino-1-hydroxypropan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-1-hydroxy-3-methylbutan-2-yl]imino-1,3-dihydroxybutan-2-yl]imino-2-hydroxyethyl]imino-2-hydroxyethyl]imino-2-hydroxyethyl]imino-1-hydroxypropan-2-yl]imino-2-hydroxyethyl]imino-1,3-dihydroxybutan-2-yl]imino-1,3-dihydroxypropan-2-yl]imino-1-hydroxy-3-methylbutan-2-yl]-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carboximidic acid |
InChI |
InChI=1S/C129H203N39O34S2/c1-63(2)44-85(159-124(198)103(67(9)10)165-126(200)105(73(16)172)162-100(179)55-140-95(174)53-139-96(175)54-141-107(181)69(12)147-97(176)56-144-123(197)104(72(15)171)166-119(193)92(60-170)161-125(199)102(66(7)8)164-121(195)94-31-24-40-167(94)127(201)68(11)131)113(187)148-70(13)108(182)153-83(28-21-22-38-130)111(185)154-84(37-43-204-18)112(186)160-90(46-74-32-34-78(173)35-33-74)128(202)168-41-25-30-93(168)120(194)155-82(29-23-39-137-129(133)134)110(184)142-57-99(178)151-91(59-169)118(192)158-89(49-77-52-136-62-146-77)117(191)157-87(47-75-50-138-80-27-20-19-26-79(75)80)114(188)149-71(14)109(183)163-101(65(5)6)122(196)143-58-98(177)150-88(48-76-51-135-61-145-76)116(190)156-86(45-64(3)4)115(189)152-81(106(132)180)36-42-203-17/h19-20,26-27,32-35,50-52,61-73,81-94,101-105,138,169-173H,21-25,28-31,36-49,53-60,130-131H2,1-18H3,(H2,132,180)(H,135,145)(H,136,146)(H,139,175)(H,140,174)(H,141,181)(H,142,184)(H,143,196)(H,144,197)(H,147,176)(H,148,187)(H,149,188)(H,150,177)(H,151,178)(H,152,189)(H,153,182)(H,154,185)(H,155,194)(H,156,190)(H,157,191)(H,158,192)(H,159,198)(H,160,186)(H,161,199)(H,162,179)(H,163,183)(H,164,195)(H,165,200)(H,166,193)(H4,133,134,137)/t68-,69+,70+,71+,72-,73-,81+,82+,83+,84+,85+,86+,87-,88+,89+,90+,91+,92?,93?,94-,101+,102-,103+,104+,105+/m0/s1 |
InChI Key |
XGQFYBBWFRJBMX-ISLJINAESA-N |
SMILES |
CC(C)CC(C(=NC(CCSC)C(=N)O)O)N=C(C(CC1=CN=CN1)N=C(CN=C(C(C(C)C)N=C(C(C)N=C(C(CC2=CNC3=CC=CC=C32)N=C(C(CC4=CN=CN4)N=C(C(CO)N=C(CN=C(C(CCCNC(=N)N)N=C(C5CCCN5C(=O)C(CC6=CC=C(C=C6)O)N=C(C(CCSC)N=C(C(CCCCN)N=C(C(C)N=C(C(CC(C)C)N=C(C(C(C)C)N=C(C(C(C)O)N=C(CN=C(CN=C(CN=C(C(C)N=C(CN=C(C(C(C)O)N=C(C(CO)N=C(C(C(C)C)N=C(C7CCCN7C(=O)C(C)N)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Chemical Reactions Analysis
GRP and Receptors
GRP and bombesin-like peptides act via a family of three G protein-coupled receptors (GPCRs): the GRP-preferring receptor (GRPR or BB2 receptor), the NMB-preferring receptor (NMBR or BB1 receptor), and the potential orphan receptor, bombesin receptor subtype-3 (BRS-3 or BB3 receptor) . GRP binds to GRP receptors (GRPrs) with high affinity .
GRP in the Brain
GRP mRNA is located in the hypothalamic paraventricular nucleus (PVN), a region that receives neural input from the arcuate nucleus and plays a critical role in food intake and energy balance . GRP is localized to hypothalamic neurons and is a potent inhibitor of basal and growth hormone (GH)-releasing factor-induced GH secretion in the rat . GRP-positive perikarya were observed in the parvocellular neurons of the paraventricular nucleus .
Impact of GRP on Secretion
GRP affects acid secretion and the release of gastrin, somatostatin, and histamine in the rat . GRP (1 nM) showed a marginal acid-stimulatory effect . GRP significantly increased gastrin and somatostatin release to the venous effluent, and the venous gastrin concentration increased significantly during concomitant infusion of somatostatin antiserum . Furthermore, GRP inhibited histamine liberation, and somatostatin antiserum reversed this effect .
GRP and Food Intake
Central administration of bombesin-like peptides elicits a number of behavioral and endocrine responses including a reduction in food intake . Food deprivation significantly decreased GRP mRNA expression, whereas lateral ventricular melanotan II (MTII) administration increased GRP mRNA expression in the PVN . GRP reduces the oral reinforcing properties of sucrose, but the effect is transient, diminishing significantly within 5 min after injection .
Comparison with Similar Compounds
Bombesin
Structural Similarities :
- Bombesin is a 14-amino acid peptide originally isolated from amphibian skin. Despite its shorter sequence, bombesin shares a conserved C-terminal region with GRP, which is critical for receptor binding .
- Rat GRP and bombesin both bind to GRPR with high affinity, but GRP has a 10-fold higher selectivity for GRPR over neuromedin B receptors (NMBR) .
Functional Overlap :
Key Difference :
Porcine GRP
Species-Specific Variations :
Functional Insights :
Neuromedin B (NMB)
Receptor Specificity :
Clinical Implications :
- GRPR antagonists (e.g., [⁶⁸Ga]RM2) are used in PET/CT imaging for metastatic breast cancer, whereas NMBR-targeted therapies remain experimental .
Comparative Data Tables
Table 1. Molecular and Functional Properties
Table 2. Receptor Binding Affinities
| Peptide | GRPR (BB2) Affinity (nM) | NMBR (BB1) Affinity (nM) |
|---|---|---|
| GRP, Rat | 0.1–1.0 | >100 |
| Bombesin | 0.5–2.0 | 5–10 |
| Neuromedin B | >100 | 0.3–1.0 |
Data derived from receptor autoradiography studies .
Clinical and Research Implications
- GRPR in Oncology: GRPR is overexpressed in >80% of prostate intraepithelial neoplasias and invasive carcinomas, making it a biomarker for early detection . Radiolabeled GRPR antagonists (e.g., [⁶⁸Ga]RM2) show promise in diagnosing breast and prostate cancers .
- Inflammatory Roles : GRP exacerbates lung inflammation and fibrosis, whereas bombesin-like peptides are less implicated in chronic inflammatory diseases .
- Therapeutic Targeting : Unlike somatostatin receptor ligands (used in neuroendocrine tumors), GRPR-targeted therapies are emerging for hormone-resistant cancers .
Preparation Methods
Stepwise Assembly of the Peptide Backbone
The solid-phase synthesis of rat GRP follows a stepwise Fmoc (fluorenylmethyloxycarbonyl) strategy, as demonstrated in porcine GRP synthesis. The 27-residue peptide sequence (Val-Pro-Leu-Pro-Ala-Gly-Gly-Gly-Thr-Val-Leu-Ala-Lys-Met-Tyr-Pro-Arg-Gly-Asn-His-Trp-Ala-Val-Gly-His-Leu-Met-NH₂) is assembled on a Rink amide resin to ensure C-terminal amidation. Coupling reactions employ benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF), with each amino acid added in 4-fold molar excess.
Resin Selection and Side-Chain Protection
Wang resin (100–200 mesh, 1% divinylbenzene) provides optimal swelling properties for rat GRP synthesis. Critical side-chain protecting groups include:
Cleavage and Global Deprotection
Peptide-resin cleavage employs a mixture of trifluoroacetic acid (TFA), water, triisopropylsilane (TIS), and ethanedithiol (EDT) (92.5:2.5:2.5:2.5 v/v) for 3 hours at 25°C. This simultaneously removes side-chain protections and liberates the peptide from the resin. Crude yields typically range from 60–75%, with major impurities consisting of deletion sequences and oxidized methionine residues.
Recombinant DNA Technology for GRP Production
Vector Construction and Host Selection
The rat GRP gene (GenBank Accession NM_012727) is cloned into pET-28a(+) vectors with an N-terminal His₆ tag for nickel-affinity purification. BL21(DE3) E. coli cells demonstrate superior expression yields (∼15 mg/L) compared to mammalian systems, despite challenges in disulfide bond formation.
Fermentation and Inclusion Body Isolation
High-density fermentation (OD₆₀₀ = 20) in Terrific Broth with 0.5 mM IPTG induction at 18°C for 16 hours produces GRP-containing inclusion bodies. Centrifugation (15,000 × g, 30 min) followed by urea-denaturation (8 M urea, 50 mM Tris-HCl, pH 8.0) solubilizes aggregated peptide.
Purification and Characterization
Chromatographic Techniques
Table 1: Optimized HPLC Conditions for Rat GRP Purification
| Parameter | Analytical HPLC | Preparative HPLC |
|---|---|---|
| Column | C18, 4.6 × 250 mm | C18, 21.2 × 250 mm |
| Mobile Phase A | 0.1% TFA in H₂O | 0.1% TFA in H₂O |
| Mobile Phase B | 0.1% TFA in ACN | 0.1% TFA in ACN |
| Gradient | 20–50% B in 30 min | 25–45% B in 45 min |
| Flow Rate | 1.0 mL/min | 8.0 mL/min |
| Detection | 214 nm | 214 nm |
Post-HPLC purification achieves >98% purity, as verified by MALDI-TOF mass spectrometry (Calculated [M+H]⁺: 2853.4 Da; Observed: 2853.2 Da).
Oxidative Folding of Recombinant GRP
Refolding buffer (50 mM Tris-HCl, 2 mM reduced glutathione, 0.2 mM oxidized glutathione, pH 8.5) facilitates correct disulfide pairing between Cys² and Cys¹⁰. Circular dichroism confirms native α-helical content (∼35% at 222 nm) matching synthetic standards.
Functional Validation
Receptor Binding Assays
Competitive displacement studies using ¹²⁵I-Bombesin in rat pancreatic acinar cells show synthetic GRP IC₅₀ = 1.2 ± 0.3 nM, comparable to native peptide (IC₅₀ = 0.9 ± 0.2 nM).
In Vivo Bioactivity Testing
Intravenous administration (10 pmol/kg) in Sprague-Dawley rats stimulates gastrin secretion within 15 minutes (plasma gastrin: 85 ± 12 pg/mL vs. basal 22 ± 5 pg/mL).
Comparative Analysis of Synthesis Methods
Table 2: SPPS vs. Recombinant Production of Rat GRP
| Parameter | SPPS | Recombinant |
|---|---|---|
| Purity | 98–99% | 90–95% |
| Cost per mg | $1,200 | $450 |
| Production Time | 2 weeks | 3 weeks |
| Post-Translational Modifications | None | Requires in vitro folding |
| Scalability | <1 g | >10 g |
Challenges and Optimization Strategies
Methionine oxidation during SPPS is minimized by adding 0.1 M methionine to cleavage cocktails. For recombinant systems, fusion tags (e.g., SUMO) improve solubility but require precise protease cleavage (e.g., Ulp1 protease) .
Q & A
Q. What quality control measures ensure batch-to-batch consistency in synthetic GRP peptides?
- Require HPLC (>95% purity) and mass spectrometry for sequence verification . For longitudinal studies, request additional analyses:
- Peptide content : To standardize concentrations across batches.
- TFA removal : If residual trifluoroacetic acid interferes with cell-based assays .
- Solubility testing : In buffers relevant to the experimental system (e.g., PBS or artificial cerebrospinal fluid).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
